Stainless steel powder, type 316

Vue d'ensemble

Description

Stainless steel powder, type 316 is an austenitic chromium-nickel steel with a low carbon content. This alloy is known for its excellent corrosion resistance and is essentially non-magnetic. It is widely used in various industries due to its good mechanical properties and ease of fabrication .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Stainless steel powder, type 316 is typically produced using Inert Gas Atomization (IGA). This process involves melting the alloy and then atomizing it into fine droplets using an inert gas, such as argon. The droplets solidify into spherical particles, which are then collected as powder. The IGA process ensures a low oxygen content and low impurity levels, resulting in a clean product with enhanced mechanical performance .

Industrial Production Methods: In industrial settings, this compound is produced using various methods, including:

Hot Isostatic Pressing (HIP): This method involves applying high pressure and temperature to the powder to form dense, solid parts.

Metal Injection Moulding (MIM): This process mixes the powder with a binder to create a feedstock, which is then injected into molds to form complex shapes.

Laser Powder Bed Fusion (LPBF): This additive manufacturing technique uses a laser to selectively melt and fuse the powder layer by layer to create 3D parts.

Analyse Des Réactions Chimiques

Types of Reactions: Stainless steel powder, type 316 undergoes various chemical reactions, including:

Oxidation: The alloy forms a passive oxide layer on its surface, which protects it from further corrosion.

Reduction: In reducing environments, the oxide layer can be reduced, exposing the underlying metal.

Substitution: Alloying elements such as chromium and nickel can substitute for iron in the crystal lattice, enhancing corrosion resistance.

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid and oxygen are commonly used to oxidize the alloy.

Reducing Agents: Hydrogen and carbon monoxide can reduce the oxide layer.

Substitution Reactions: Alloying elements are added during the melting process to achieve the desired composition.

Major Products Formed:

Oxide Layers: Chromium oxide and nickel oxide are the primary products of oxidation.

Reduced Metal: Pure iron, chromium, and nickel are formed during reduction reactions.

Applications De Recherche Scientifique

-

Additive Manufacturing

- 3D Printing : Type 316 stainless steel powder is extensively used in laser-based additive manufacturing processes, such as Selective Laser Melting (SLM) and Electron Beam Melting (EBM). Its high corrosion resistance and mechanical properties make it ideal for producing complex geometries and lightweight components in aerospace and automotive industries .

- Biomedical Devices : Due to its biocompatibility, 316 stainless steel powder is favored for manufacturing medical implants and surgical instruments. Its resistance to bodily fluids ensures durability and safety .

- Automotive Components

- Chemical Processing Equipment

- Marine Applications

- Food Processing

Case Studies Highlighting Applications

-

Case Study 1: Pressure Sensors

Intech Powdered Metal utilized fully dense 316 stainless steel to combine multiple machined parts into one component for a pressure sensor manufacturer. This approach not only met corrosion resistance requirements but also reduced material costs by half compared to traditional machining methods . -

Case Study 2: Sporting Goods

A sporting goods company required a strong yet irregularly shaped component. Intech's solution involved using fully dense 316 stainless steel, which successfully met the strength and corrosion testing requirements while optimizing the design . -

Case Study 3: Tamper-Proof Hardware

A client needed a tamper-proof nut that could withstand significant force without breaking. By tailoring the manufacturing process with 316 stainless steel powder, Intech provided a solution that met all mechanical requirements while ensuring high corrosion resistance .

Advantages of Using Stainless Steel Powder Type 316

- Design Flexibility : The powder form allows for the creation of complex shapes that are difficult to achieve with traditional machining.

- Cost Efficiency : Reduced material waste and the ability to combine multiple components into one part can lead to significant cost savings.

- Enhanced Properties : The unique properties of type 316 stainless steel provide superior wear resistance and longevity in demanding applications.

Mécanisme D'action

The primary mechanism by which Stainless steel powder, type 316 exerts its effects is through the formation of a passive oxide layer on its surface. This layer, primarily composed of chromium oxide, acts as a barrier to prevent further oxidation and corrosion. The alloying elements, such as chromium and nickel, enhance the stability and durability of this oxide layer. Additionally, the low carbon content in 304L Stainless Steel minimizes carbide precipitation, which can otherwise lead to intergranular corrosion .

Comparaison Avec Des Composés Similaires

304 Stainless Steel: Similar composition but higher carbon content.

316 Stainless Steel: Contains molybdenum for improved corrosion resistance.

303 Stainless Steel: Higher sulfur content for improved machinability but lower corrosion resistance.

Activité Biologique

Stainless steel powder, particularly type 316, is widely recognized for its excellent mechanical properties and corrosion resistance. However, its biological activity, especially in medical and biomedical applications, has become a significant area of research. This article delves into the biological activity of 316 stainless steel powder, focusing on its antibacterial properties, cytotoxicity, and applications in implantable devices.

Composition and Properties of Stainless Steel 316

Stainless steel type 316 is an austenitic alloy primarily composed of iron, chromium, nickel, and molybdenum. Its typical composition includes:

| Element | Weight % | Role |

|---|---|---|

| Iron (Fe) | Balance | Base metal |

| Chromium (Cr) | 16-18% | Corrosion resistance |

| Nickel (Ni) | 10-14% | Corrosion resistance |

| Molybdenum (Mo) | 2-3% | Pitting resistance |

The presence of chromium provides inherent corrosion resistance, while molybdenum enhances resistance to pitting corrosion, particularly in chloride-rich environments such as seawater .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of modified stainless steel 316L. For instance, research on copper-bearing 316L stainless steel demonstrated a broad-spectrum antibacterial effect against pathogens such as Staphylococcus aureus, Escherichia coli, and Staphylococcus epidermidis. The copper-doped variant exhibited bacterial reduction percentages of approximately 95% for these strains .

Case Study: Copper-Bearing 316L Stainless Steel

- Objective : To evaluate the antibacterial efficacy of copper-doped 316L stainless steel.

- Method : In vitro assays were conducted to assess bacterial reduction.

- Results : The study found that the modified stainless steel significantly reduced biofilm formation and bacterial counts compared to standard 316L stainless steel. In vivo tests on rat models further confirmed these findings, showing reduced infection rates associated with implants made from copper-bearing alloys .

Cytotoxicity Assessment

The cytotoxicity of stainless steel powders is crucial for their application in medical implants. Research indicates that while pure 316L stainless steel exhibits low cytotoxicity, modifications (such as alloying with boron or titanium) can influence its biological response.

Study Findings

A study assessed various formulations of modified 316L stainless steel regarding their cytotoxic effects. The results indicated that:

- Pure 316L had minimal cytotoxic effects.

- Boron and titanium additions altered cell viability positively but required careful optimization to balance mechanical properties and biocompatibility .

Applications in Biomedical Devices

The unique properties of stainless steel type 316 make it suitable for various biomedical applications, including:

- Implants : Used in orthopedic devices due to its strength and corrosion resistance.

- Surgical instruments : Preferred for their durability and ease of sterilization.

- Dental applications : Utilized in dental implants where biocompatibility is critical.

Propriétés

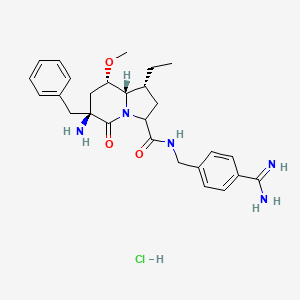

IUPAC Name |

(1R,6S,8S,8aS)-6-amino-6-benzyl-N-[(4-carbamimidoylphenyl)methyl]-1-ethyl-8-methoxy-5-oxo-1,2,3,7,8,8a-hexahydroindolizine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O3.ClH/c1-3-19-13-21(25(33)31-16-18-9-11-20(12-10-18)24(28)29)32-23(19)22(35-2)15-27(30,26(32)34)14-17-7-5-4-6-8-17;/h4-12,19,21-23H,3,13-16,30H2,1-2H3,(H3,28,29)(H,31,33);1H/t19-,21?,22+,23+,27+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSUFZKBUUJDGC-MMVKSQEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N2C1C(CC(C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC(N2[C@@H]1[C@H](C[C@](C2=O)(CC3=CC=CC=C3)N)OC)C(=O)NCC4=CC=C(C=C4)C(=N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.